

The Structural Architecture of N-(3-Bromophenyl)phthalimide: A Crystallographic Perspective

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Compound of Interest

Compound Name: *N*-(3-Bromophenyl)phthalimide

CAS No.: 19357-22-3

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-substituted phthalimides represent a privileged scaffold in medicinal chemistry and materials science. Their rigid, planar phthalimide core, combined with the diverse functionalities that can be introduced via the N-substituent, gives rise to a wide array of chemical properties and biological activities.[1] These compounds are known to be lipophilic, often facilitating passage across biological membranes, and have been explored as precursors for various therapeutic agents.[1][2] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice—the crystal structure—is paramount as it governs fundamental properties such as solubility, stability, dissolution rate, and bioavailability. Furthermore, understanding the intermolecular interactions that dictate the crystal packing can provide invaluable insights for the rational design of new drug candidates and functional materials.[3]

This technical guide provides a comprehensive analysis of the crystal structure of a key analogue, **N-(3-Bromophenyl)phthalimide** (C₁₄H₈BrNO₂). By elucidating its molecular

geometry and the supramolecular architecture, we aim to provide researchers with a foundational understanding of the structural nuances of this important class of compounds. The insights herein are grounded in single-crystal X-ray diffraction data, offering a definitive view of the solid-state conformation and intermolecular forces at play.

Synthesis and Crystallization

The synthesis of **N-(3-Bromophenyl)phthalimide** is achieved through a direct condensation reaction, a common and efficient method for preparing N-substituted phthalimides.[4][5] The causality behind this experimental choice lies in its simplicity and high yield.

The reaction involves heating phthalic anhydride with 3-bromoaniline in an ethanol solvent. Ethanol serves as a suitable medium that facilitates the dissolution of the reactants and the subsequent crystallization of the product upon cooling. The initial product is often purified by recrystallization from the same solvent. The choice of slow cooling is critical; it allows for the gradual and orderly deposition of molecules from the solution, a necessary condition for the growth of high-quality single crystals suitable for X-ray diffraction analysis.[4]

Crystallographic Analysis

The crystal structure of **N-(3-Bromophenyl)phthalimide** was determined by single-crystal X-ray diffraction, providing precise data on its molecular and supramolecular features.[4]

Crystal Data and Structure Refinement

The compound crystallizes in the monoclinic system with the space group $P2_1/n$. This centrosymmetric space group indicates that the crystal lattice is built upon a repeating unit cell containing four molecules ($Z = 4$).[4] A summary of the key crystallographic data is presented in the table below.

| Parameter | Value[4] |
|--|--|
| Empirical Formula | C ₁₄ H ₈ BrNO ₂ |
| Formula Weight | 302.12 |
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /n |
| a (Å) | 12.025 (1) |
| b (Å) | 7.877 (1) |
| c (Å) | 12.877 (1) |
| β (°) | 106.03 (1) |
| Volume (Å ³) | 1172.3 (1) |
| Z | 4 |
| Calculated Density (Mg m ⁻³) | 1.712 |
| Temperature (K) | 298 (2) |

Molecular Structure

The core molecular structure of **N-(3-Bromophenyl)phthalimide** consists of a planar phthalimide group linked to a 3-bromophenyl ring via a nitrogen atom. A notable feature of the molecular conformation is the significant twist between these two ring systems. The dihedral angle between the phthalimide and the bromophenyl planes is 38.1 (1)°. [4] This non-planar arrangement is a result of steric hindrance and electronic effects, influencing the molecule's overall shape and its ability to interact with neighboring molecules.

Caption: Molecular structure of **N-(3-Bromophenyl)phthalimide**.

Supramolecular Assembly and Intermolecular Interactions

In the crystal lattice, molecules of **N-(3-Bromophenyl)phthalimide** are not isolated but are organized into a specific three-dimensional array stabilized by non-covalent interactions. The

most significant of these is a halogen bond, a specific type of interaction involving the bromine atom.

Two molecules are linked across a center of inversion by a Br...O interaction with a length of 3.093 (3) Å.^[4] This distance is shorter than the sum of the van der Waals radii of bromine and oxygen, indicating a significant attractive force. This interaction connects pairs of molecules, forming dimeric units which then assemble to build the extended crystal structure. Such halogen bonds are of great interest in crystal engineering and drug design as they are directional and can be used to control the packing of molecules in the solid state.

Experimental Protocols

The protocols described below are based on the successful synthesis and crystallization reported for **N-(3-Bromophenyl)phthalimide**.^[4]

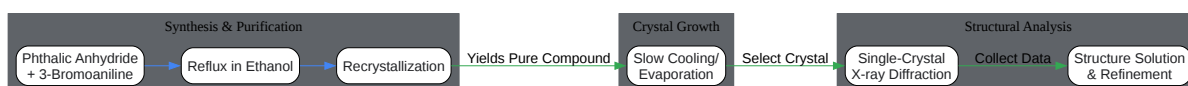
Synthesis of N-(3-Bromophenyl)phthalimide

- **Reactant Preparation:** In a suitable reaction vessel, combine phthalic anhydride (e.g., 5 g, 30 mmol) and 3-bromoaniline (e.g., 3.7 ml, 30 mmol).
- **Solvent Addition:** Add ethanol (e.g., 100 ml) to the vessel.
- **Reaction:** Heat the mixture under reflux for 2 hours.
- **Filtration:** While the solution is still hot, filter it to remove any insoluble impurities.
- **Crystallization:** Allow the filtrate to cool slowly to room temperature. The product will crystallize out of the solution.
- **Isolation:** Collect the crude product by filtration.
- **Purification:** Recrystallize the impure compound from a fresh portion of ethanol to yield the purified **N-(3-Bromophenyl)phthalimide**.

Single Crystal Growth

- **Solution Preparation:** Prepare a saturated solution of the purified compound in ethanol at an elevated temperature.

- Slow Evaporation/Cooling: Cover the solution and allow it to cool to room temperature very slowly. Alternatively, allow the solvent to evaporate slowly over several days.
- Crystal Selection: Select a well-formed, colorless block crystal of suitable dimensions (e.g., 0.4 x 0.4 x 0.3 mm) for X-ray analysis.[4]



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Caption: Workflow from synthesis to structural analysis.

Conclusion

The crystal structure of **N-(3-Bromophenyl)phthalimide** reveals a molecule with a significant twist between its phthalimide and bromophenyl moieties. The supramolecular architecture is dominated by a distinct Br...O halogen bond, which links molecules into centrosymmetric dimers. This detailed crystallographic knowledge is fundamental for drug development professionals and materials scientists, as it provides a precise blueprint of the solid-state structure. Understanding these structural motifs and the underlying intermolecular forces enables the prediction and control of physicochemical properties, paving the way for the design of novel phthalimide-based compounds with optimized performance and efficacy.

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